Methyl 3-keto-delta-4-cholate
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Overview
Description
Methyl 3-keto-delta-4-cholate, also known as (7a,12a)-7,12-Dihydroxy-3-oxochol-4-en-24-oic acid methyl ester, is a chemical compound with the molecular formula C25H38O5 and a molecular weight of 418.57 g/mol . This compound is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-keto-delta-4-cholate can be synthesized through the oxidation of cholic acid derivatives. One common method involves the use of strong oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to oxidize the hydroxyl groups at positions 3 and 7 of cholic acid, resulting in the formation of the keto group at position 3 .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-keto-delta-4-cholate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the 7 and 12 positions, leading to the formation of additional keto groups.
Reduction: The keto group at position 3 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups at positions 7 and 12 can undergo substitution reactions with various reagents to form esters or ethers
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions
Major Products:
Oxidation: Formation of additional keto groups
Reduction: Conversion of the keto group to a hydroxyl group
Substitution: Formation of esters or ethers
Scientific Research Applications
Methyl 3-keto-delta-4-cholate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in bile acid metabolism and its potential effects on liver function and cholesterol levels.
Medicine: Investigated for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Methyl 3-keto-delta-4-cholate involves its interaction with specific molecular targets and pathways in the body. It is believed to modulate bile acid metabolism by influencing the activity of enzymes involved in the synthesis and breakdown of bile acids. This compound may also interact with nuclear receptors such as the farnesoid X receptor (FXR), which plays a key role in regulating bile acid homeostasis and lipid metabolism .
Comparison with Similar Compounds
Cholic Acid: The parent compound of Methyl 3-keto-delta-4-cholate, with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness: this compound is unique due to the presence of a keto group at position 3, which imparts distinct chemical properties and reactivity compared to other bile acids. This structural difference allows for unique interactions with enzymes and receptors involved in bile acid metabolism, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl 4-[(7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14?,17?,18?,19?,20-,21+,23?,24?,25?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGYXJXWCGIHQC-IIBMONLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](CC4=CC(=O)CCC34C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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